molecular formula C10H9BrO4 B3243667 Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate CAS No. 158692-25-2

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Cat. No.: B3243667
CAS No.: 158692-25-2
M. Wt: 273.08 g/mol
InChI Key: NPKATACLAVJRPB-UHFFFAOYSA-N
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Description

Significance of Benzodioxole Scaffolds in Advanced Organic Synthesis

The 1,3-benzodioxole (B145889) moiety, a benzene (B151609) ring fused to a five-membered dioxole ring, is a structural cornerstone found in numerous natural products and synthetically important molecules. guidechem.comresearchgate.netresearchgate.net Its prevalence is notable in pharmaceuticals, agrochemicals, and fragrances. guidechem.comchemicalbook.com The dioxole ring's oxygen atoms increase the electron density of the aromatic system, which can facilitate electrophilic substitution reactions. chemicalbook.com

Derivatives of 1,3-benzodioxole are explored for a wide range of potential therapeutic applications, including anti-inflammatory, neuroprotective, and antitumor activities. researchgate.netchemicalbook.comchemicalbook.com For instance, compounds incorporating this scaffold have been investigated as potential anticancer and antidiabetic agents. researchgate.netmdpi.com Furthermore, the benzodioxole structure is integral to piperonal (B3395001) (heliotropin), a compound known for its cherry-like fragrance and its use as a precursor in the synthesis of pharmaceuticals and other fine chemicals. nih.govwikipedia.org The versatility of this scaffold allows for the creation of a diverse array of derivatives, making it a crucial component in medicinal chemistry and drug discovery. chemicalbook.commdpi.com

Role of α-Bromoester Functionalities as Versatile Synthetic Intermediates

The α-bromoester functional group is a powerful tool in synthetic organic chemistry due to its inherent reactivity. The presence of a bromine atom on the carbon adjacent (the α-position) to the ester's carbonyl group makes this carbon an excellent electrophile, highly susceptible to nucleophilic attack. libretexts.org This high reactivity facilitates their use in forming new carbon-carbon bonds, a fundamental process in building complex molecular skeletons. byjus.com

One of the most classic applications of α-bromoesters is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.comquora.com In this reaction, an α-bromoester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. byjus.comtestbook.comwikipedia.org The zinc inserts into the carbon-bromine bond, creating an organozinc intermediate, often called a Reformatsky enolate. testbook.comwikipedia.org This reagent is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule, a common side reaction with more reactive organometallics. wikipedia.org

Beyond the Reformatsky reaction, α-bromoesters serve as versatile alkylating agents and are key intermediates in the synthesis of various compounds, including α-hydroxy acids and α-amino acids. libretexts.orgwikipedia.org Their utility extends to multicomponent reactions, cross-coupling, and cyclization processes, underscoring their importance as foundational building blocks in organic synthesis. researchgate.net

Contextualization of Methyl 2-(1,3-Benzodioxol-5-yl)-2-bromoacetate within Current Synthetic Paradigms

This compound merges the valued benzodioxole core with the reactive α-bromoester functionality. This structure positions it as a highly useful intermediate for synthesizing a range of more complex molecules, particularly those of pharmaceutical interest. The benzodioxole portion can be considered a precursor to derivatives related to natural products, while the α-bromoester handle allows for the introduction of diverse substituents and the construction of new carbon-carbon bonds.

For example, this compound could readily participate in a Reformatsky reaction with various aldehydes and ketones. This would lead to the formation of β-hydroxy esters that contain the benzodioxole moiety, which are valuable precursors for a variety of biologically active molecules. The compound also serves as a potent alkylating agent, capable of introducing the methyl 2-(1,3-benzodioxol-5-yl)acetate group onto nucleophiles such as amines, phenols, and thiols. This reactivity opens pathways to novel derivatives with potential applications in medicinal chemistry and materials science. The dual functionality inherent in its structure makes this compound a prime candidate for use in modern synthetic strategies that prioritize efficiency and molecular diversity.

Compound Data Tables

Table 1: Properties of Methyl Bromoacetate (B1195939)

PropertyValue
IUPAC Name methyl 2-bromoacetate
Molecular Formula C₃H₅BrO₂ wikipedia.org
Molar Mass 152.97 g·mol⁻¹ wikipedia.orgnih.gov
Appearance Colorless to straw-colored liquid wikipedia.orgnih.gov
Density 1.616 g/mL at 25 °C sigmaaldrich.com
Boiling Point 154 °C wikipedia.org
CAS Number 96-32-2 wikipedia.org

Table 2: Properties of 1,3-Benzodioxole

PropertyValue
Common Name Benzodioxole
Molecular Formula C₇H₆O₂ guidechem.com
Structure Benzene ring fused with a dioxole ring guidechem.com
Key Feature Electron-rich aromatic system chemicalbook.com
Primary Use Precursor/intermediate in pharmaceuticals, fragrances, and agrochemicals chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKATACLAVJRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1)OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 1,3 Benzodioxol 5 Yl 2 Bromoacetate

Direct Bromination Approaches

The direct conversion of a hydroxyl group to a bromine atom at the α-position of the ester is a primary strategy for the synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate. This transformation typically involves the use of specific halogenating reagents that can efficiently replace the hydroxyl group with a bromine atom.

Bromination of Precursor Methyl 2-(1,3-Benzodioxol-5-yl)-2-Hydroxyacetate with Halogenating Reagents

The synthesis of the target compound can be achieved by the direct bromination of its precursor, Methyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate. Several halogenating reagents are effective for this conversion, each with its own reaction mechanism and conditions.

Commonly employed reagents for the conversion of secondary alcohols to alkyl bromides include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and the combination of carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃), known as the Appel reaction.

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite (B83602) ester, which is then displaced by a bromide ion.

Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide converts alcohols to alkyl bromides. The reaction involves the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by bromide.

Appel Reaction (CBr₄/PPh₃): This reaction provides a mild method for the conversion of alcohols to alkyl bromides. wikipedia.orgorganic-chemistry.orgnrochemistry.com It proceeds with inversion of configuration at a stereocenter. organic-chemistry.org The reaction begins with the formation of a phosphonium (B103445) salt from triphenylphosphine and carbon tetrabromide. wikipedia.orgnrochemistry.com The alcohol then deprotonates a haloform intermediate, and the resulting alkoxide attacks the phosphonium salt. nrochemistry.com A subsequent Sₙ2 displacement by the bromide ion yields the final product. wikipedia.orgnrochemistry.com

Table 1: Comparison of Halogenating Reagents for the Bromination of Secondary Alcohols
ReagentMechanismStereochemistryByproducts
PBr₃Formation of phosphite ester, Sₙ2 displacementInversionH₃PO₃
SOBr₂Formation of alkyl chlorosulfite, Sₙ2 displacementInversionSO₂, HBr
CBr₄/PPh₃ (Appel Reaction)Formation of phosphonium salt, Sₙ2 displacementInversionCHBr₃, Ph₃PO

Optimization of Reaction Conditions: Solvent, Temperature, Stoichiometry

The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and stoichiometry is crucial for maximizing the yield of the desired product while minimizing side reactions.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. For benzylic brominations, aprotic solvents are generally favored. rsc.org Dichloromethane and acetonitrile (B52724) are commonly used for Appel reactions, while halogenated solvents like chlorobenzene (B131634) have been used in other benzylic bromination processes. nrochemistry.comgoogle.com The use of more environmentally benign solvents is a key consideration in green chemistry. researchgate.net

Temperature: The reaction temperature is a critical parameter to control. While some bromination reactions are performed at room temperature, others may require cooling to 0°C or heating to reflux to proceed at a reasonable rate. nrochemistry.comgoogle.com The optimal temperature will depend on the reactivity of the substrate and the chosen brominating agent. Continuous flow reactors can offer precise temperature control, enhancing safety and selectivity. rsc.org

Stoichiometry: The molar ratio of the reactants plays a vital role in the reaction's success. An excess of the brominating agent is often used to ensure complete conversion of the starting alcohol. However, a large excess should be avoided to minimize waste and potential side reactions. acsgcipr.org The stoichiometry must be carefully controlled to prevent over-bromination, which can be a significant issue in benzylic brominations. researchgate.net

Alternative Synthetic Pathways

Beyond the direct bromination of the precursor alcohol, alternative synthetic routes are available for the preparation of this compound. These pathways often involve the synthesis of the corresponding α-bromo carboxylic acid followed by esterification.

Esterification of 2-(1,3-Benzodioxol-5-yl)-2-Bromoacetic Acid

An alternative approach involves the synthesis of 2-(1,3-benzodioxol-5-yl)-2-bromoacetic acid, which is then esterified to yield the target methyl ester. The Fischer-Speier esterification is a classic and widely used method for this purpose. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. organic-chemistry.orgathabascau.ca The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Strategies for Chiral Induction in Bromination or Precursor Synthesis

The synthesis of enantiomerically pure α-bromo esters is of significant interest in medicinal chemistry. Several strategies can be employed to introduce chirality into the molecule.

Asymmetric Bromination: Organocatalytic asymmetric α-bromination of aldehydes and ketones has been developed, offering a route to chiral α-bromo compounds. researchgate.net These methods often utilize chiral amines as catalysts to control the stereochemical outcome of the bromination. While direct asymmetric bromination of the precursor hydroxy ester is not widely reported, analogous reactions provide a basis for potential development.

Chiral Resolution: Another common strategy is the resolution of a racemic mixture. This can be achieved through several methods:

Crystallization of Diastereomeric Salts: The racemic 2-(1,3-benzodioxol-5-yl)-2-bromoacetic acid can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization. wikipedia.org

Enzymatic Resolution: Lipases are often used for the kinetic resolution of racemic alcohols or esters. nih.gov This involves the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of α-aryl carboxylic acid derivatives from α-bromo esters has been reported, providing a potential route to the chiral target molecule. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact and enhance safety.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. ibchem.com Addition reactions generally have a high atom economy. rsc.org The atom economy of bromination reactions can vary significantly depending on the reagent used. For instance, the use of molecular bromine (Br₂) in an addition reaction can have a 100% atom economy, whereas reagents like N-bromosuccinimide (NBS) have a lower atom economy due to the formation of byproducts. rsc.orgwordpress.com

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. wordpress.com For bromination reactions, this includes moving away from toxic solvents like carbon tetrachloride and using greener alternatives such as acetonitrile or even water. rsc.orgresearchgate.net The use of in-situ generated bromine from safer precursors like sodium bromide and an oxidant can also improve the safety profile of the reaction. nih.gov

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure minimizes energy consumption. rsc.org The use of continuous flow reactors can also improve energy efficiency and process control. rsc.org

Table 2: Green Chemistry Considerations for Bromination Reactions
PrincipleApplication in Bromination
Atom Economy Prefer reagents like Br₂ in addition reactions over those with large leaving groups (e.g., NBS). rsc.orgwordpress.com
Safer Solvents Replace hazardous solvents like CCl₄ with greener alternatives such as acetonitrile or water. rsc.orgresearchgate.net
Safer Reagents Utilize in-situ generation of bromine from less hazardous precursors. nih.gov
Energy Efficiency Employ catalytic methods and continuous flow processes to reduce energy consumption. rsc.org

Solvent-Free Methods and Microwave-Assisted Synthesis for Related Compounds

Modern synthetic chemistry emphasizes the development of greener and more efficient protocols, leading to explorations of solvent-free and microwave-assisted techniques. These methods offer significant advantages, including reduced reaction times, lower energy consumption, and often higher yields with minimized solvent waste. researchgate.netoatext.com

Microwave-assisted organic synthesis has been successfully applied to the α-bromination of various carbonyl compounds, a reaction class to which the synthesis of the title compound belongs. For instance, a highly efficient method for the selective monobromination of aromatic carbonyl compounds uses N-bromosuccinimide (NBS) catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation. researchgate.net This approach dramatically shortens reaction times to as little as 30 minutes. researchgate.net Similarly, microwave irradiation has been utilized in the one-pot synthesis of benzothiazole (B30560) and benzoxazole (B165842) libraries, demonstrating its broad applicability in accelerating complex cyclocondensation reactions. ias.ac.in

While a specific solvent-free protocol for the title compound is not extensively documented, the principles have been applied to analogous reactions. For example, solvent-free Claisen-Schmidt aldol (B89426) condensations to produce chalcone (B49325) derivatives can be achieved by grinding reactants with a solid base, such as sodium hydroxide (B78521), in a mortar and pestle. rsc.org The application of similar solvent-free or microwave-assisted conditions to the α-bromination of Methyl 2-(1,3-benzodioxol-5-yl)acetate represents a promising area for green chemistry innovation.

Below is a table summarizing findings for microwave-assisted synthesis of related compound classes.

Compound ClassReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
α-BromocarbonylsAromatic Carbonyls, NBSp-TSA, Microwave< 30 minHigh researchgate.net
1,3-BenzodioxolesCatechol, Benzoic Acid DerivativesPolyphosphoric Acid, Microwave90-120 min87-96% researchgate.net
α,β-Unsaturated CompoundsAromatic Aldehydes, CyanoacetamideAmmonium (B1175870) Acetate (B1210297), Microwave (Solvent-Free)30-60 sec81-99% oatext.com
Benzothiazoles2-Aminothiophenols, AldehydesPIFA, MicrowaveNot SpecifiedGood-Excellent ias.ac.in

Catalyst Systems for Enhanced Selectivity and Yield

The selection of an appropriate catalyst is crucial for achieving high selectivity and yield in the α-bromination of esters and related compounds. The primary challenge is to ensure selective monobromination at the desired α-position without promoting side reactions, such as bromination of the aromatic ring, which is activated by the benzodioxole moiety. wku.edu

Various catalytic systems have been developed to address these challenges. For the α-bromination of carbonyl compounds, catalysts like perchloric acid adsorbed on silica (B1680970) (HClO4-SiO2) have proven highly efficient and recyclable when used with N-bromosuccinimide. nih.gov Another approach involves the use of N-halosuccinimide in conjunction with silicon tetrachloride (SiCl4) for mild and efficient α-monohalogenation. nih.gov

For the direct α-C-H functionalization of aryl acetic acids, a related substrate class, a catalytic late-stage bromination strategy has been reported. researchgate.netbohrium.com This method transforms the aryl acetic acid into an enediolate intermediate using a combination of reagents, which then undergoes electrophilic bromination. While this applies to the parent acid, it highlights catalytic strategies for activating the α-position. researchgate.netbohrium.com Palladium-based catalysts, often paired with bulky phosphine (B1218219) ligands, are also instrumental in α-functionalization reactions, particularly α-arylation, demonstrating the power of transition metal catalysis to control reactivity at this position and suppress side reactions. researchgate.net

The table below details various catalyst systems used for the α-functionalization of related carbonyl compounds.

Catalyst SystemSubstrate TypeReagentsKey AdvantagesYield (%)Reference
HClO4-SiO2Carbonyl CompoundsNBSHighly efficient, recyclable catalystNot specified nih.gov
SiCl4Carbonyl CompoundsN-HalosuccinimideMild and efficient monohalogenationNot specified nih.gov
(AcO)4B2O / DBUAryl Acetic AcidsPyridinium tribromideCatalytic late-stage C-H functionalization19-65% researchgate.netbohrium.com
Pd2(dba)3 / Phosphine LigandsAldehydes, KetonesAryl HalidesSelective α-arylation, suppresses aldol condensationNot specified researchgate.net

Reactivity and Reaction Mechanisms of Methyl 2 1,3 Benzodioxol 5 Yl 2 Bromoacetate

Nucleophilic Substitution Reactions

The primary mode of reactivity for Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate involves nucleophilic substitution at the carbon atom bearing the bromine atom. This electrophilic carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.

S_N2 Reactivity at the α-Brominated Carbon

The reaction at the α-brominated carbon predominantly proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The transition state of the S_N2 reaction involves a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned at the axial positions, 180° apart. The benzodioxole and methyl ester groups occupy the equatorial positions. The stability of this transition state is influenced by steric hindrance and the electronic nature of the substituents. The presence of the ester group can stabilize the transition state through delocalization of electron density.

Alkylation Capabilities with Carbon and Heteroatom Nucleophiles

This compound serves as an effective alkylating agent for a variety of carbon and heteroatom nucleophiles. This reactivity is fundamental to its application in constructing new carbon-carbon and carbon-heteroatom bonds.

Carbon Nucleophiles: Enolates, organometallic reagents (like Grignard and organocuprates), and carbanions can readily displace the bromide to form new C-C bonds. For instance, the reaction with the enolate of a ketone or ester would lead to the formation of a γ-ketoester or a substituted malonic ester derivative, respectively.

Heteroatom Nucleophiles: A wide array of heteroatom nucleophiles, including amines, alcohols, thiols, and their corresponding anions, can be alkylated.

Amines: Primary and secondary amines react to form α-amino esters. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct. The resulting α-amino esters are valuable building blocks for the synthesis of amino acids and heterocyclic compounds.

Alcohols and Phenols: Alkoxides and phenoxides react to form α-alkoxy and α-aryloxy esters, respectively. These reactions are typically performed under basic conditions to deprotonate the alcohol or phenol.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce α-thioesters.

The table below summarizes the alkylation reactions with various nucleophiles.

Nucleophile CategorySpecific NucleophileProduct Type
Carbon Nucleophiles Malonic Ester EnolateSubstituted Malonic Ester
Grignard Reagent (R-MgBr)α-Substituted Ester
Indole (B1671886)2-Alkylated Indole
Heteroatom Nucleophiles Primary Amine (R-NH2)α-Amino Ester
Secondary Amine (R2NH)α-Amino Ester
Alkoxide (R-O⁻)α-Alkoxy Ester
Thiolate (R-S⁻)α-Thioester

Formation of Alkylated Carbene Complexes

While less common for simple α-bromoesters, under specific conditions involving transition metals, compounds like this compound can be precursors to carbene complexes. This typically involves a two-electron reduction of the carbon-bromine bond by a low-valent metal center to form a metal-stabilized carbene. These reactive intermediates can then participate in various transformations such as cyclopropanation and C-H insertion reactions. The formation of such complexes is highly dependent on the choice of metal, ligands, and reaction conditions.

Elimination Reactions and Olefin Formation

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an α,β-unsaturated ester. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the ester group (the β-carbon), and the bromide ion is eliminated simultaneously.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. youtube.comorganic-chemistry.org However, the stereoselectivity of the E2 reaction is dependent on the anti-periplanar arrangement of the abstracted proton and the leaving group. The use of bulky bases favors elimination over substitution.

Organometallic Cross-Coupling Reactions

The carbon-bromine bond in this compound can be activated by transition metal catalysts, enabling its participation in a variety of cross-coupling reactions.

Palladium-Catalyzed C-C and C-Heteroatom Coupling

Palladium catalysts are particularly effective in promoting the formation of new carbon-carbon and carbon-heteroatom bonds using α-bromoesters as electrophilic partners.

C-C Coupling Reactions:

Suzuki Coupling: In a Suzuki coupling reaction, the α-bromoester can be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the α-position of the ester.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the α-bromoester with an alkene. This reaction typically results in the formation of a new C-C bond and a double bond.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the α-bromoester and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.org

C-Heteroatom Coupling Reactions:

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the α-bromoester with amines in the presence of a palladium catalyst and a suitable ligand.

C-S and C-O Coupling: Similar palladium-catalyzed methodologies can be employed for the formation of carbon-sulfur and carbon-oxygen bonds by coupling with thiols and alcohols, respectively.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the α-bromoester to the Pd(0) catalyst, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The following table provides a summary of potential palladium-catalyzed cross-coupling reactions.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki Aryl/Vinyl Boronic AcidPd(0) catalyst, Baseα-Aryl/Vinyl Ester
Heck AlkenePd(0) catalyst, BaseSubstituted Alkene
Sonogashira Terminal AlkynePd(0) catalyst, Cu(I) co-catalystα-Alkynyl Ester
Buchwald-Hartwig AminePd(0) catalyst, Ligand, Baseα-Amino Ester

Nickel-Catalyzed Cross-Coupling Applications

Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. issuu.com For α-bromo esters like this compound, nickel catalysis offers pathways for arylation and other coupling processes, often proceeding through radical intermediates.

The α-arylation of carbonyl compounds is a significant transformation, and nickel catalysis provides a milder alternative to traditional methods that often require strong bases. nih.gov In the context of α-bromo esters, nickel-catalyzed reductive coupling reactions are particularly relevant. These reactions typically involve the formation of an alkyl radical intermediate following the reduction of the carbon-bromine bond by a low-valent nickel species.

For instance, analogous nickel-catalyzed coupling reactions of α-bromo-α-fluoroketones with arylboronic acids have been shown to proceed efficiently, yielding α-fluoro-α-arylketones. nih.gov Mechanistic studies suggest the involvement of a monofluoroalkyl radical in the catalytic cycle. nih.gov A similar mechanism can be proposed for this compound, where a nickel(0) catalyst would react with the C-Br bond to generate a carbon-centered radical at the α-position, which could then be trapped by an arylboronic acid or other coupling partners.

A general scheme for a nickel-catalyzed arylation of an α-bromo ester is presented below:

Oxidative Addition: A Ni(0) complex reacts with the α-bromo ester to form a Ni(II) intermediate.

Radical Formation: Single electron transfer processes can lead to the formation of an α-ester radical.

Transmetalation: An organometallic coupling partner (e.g., from an arylboronic acid) transfers its organic group to the nickel center.

Reductive Elimination: The two organic fragments couple, releasing the final product and regenerating the Ni(0) catalyst.

The table below summarizes representative conditions for nickel-catalyzed cross-coupling reactions of related α-halo carbonyl compounds.

Catalyst SystemCoupling PartnerSubstrate TypeProduct TypeReference
Ni(COD)₂ / LigandArylboronic Acidsα-Bromo-α-fluoroketonesα-Aryl-α-fluoroketones nih.gov
Ni Catalyst / ReductantAryl HalidesRedox-Active Estersα-Aryl Amides nih.gov

These examples highlight the potential of this compound to serve as a precursor for α-aryl esters, which are valuable motifs in medicinal chemistry and materials science.

Organozinc and Grignard Reagent Interactions

The reactivity of this compound with organozinc and Grignard reagents is characterized by the interplay between the α-bromo substituent and the ester carbonyl group.

Organozinc Reagents (Reformatsky Reaction):

The classic Reformatsky reaction involves the formation of an organozinc reagent, often termed a Reformatsky enolate, from an α-halo ester and metallic zinc. wikipedia.org This zinc enolate is a relatively soft nucleophile that readily adds to aldehydes and ketones to form β-hydroxy esters. wikipedia.orgthermofisher.com

For this compound, treatment with zinc dust would generate the corresponding zinc enolate. This intermediate can then be reacted in situ with various electrophiles.

Reaction Mechanism:

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester. wikipedia.org

Enolate Formation: The resulting organozinc species exists as a zinc enolate. wikipedia.org

Nucleophilic Addition: The enolate adds to a carbonyl electrophile (e.g., an aldehyde or ketone) via a six-membered chair-like transition state. wikipedia.org

Workup: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester. wikipedia.org

A key advantage of Reformatsky enolates is their lower reactivity compared to Grignard reagents or lithium enolates, which prevents side reactions like self-condensation of the ester. wikipedia.org The reaction is compatible with a wide range of functional groups. nih.gov

Grignard Reagents:

Grignard reagents (RMgX) are highly reactive organometallic compounds that function as strong nucleophiles and bases. mnstate.edu Their interaction with this compound would be dominated by reaction at the electrophilic ester carbonyl carbon.

Unlike the Reformatsky reaction which proceeds via the α-carbon, a Grignard reagent will attack the carbonyl group. A typical reaction of an ester with a Grignard reagent involves a double addition mechanism. masterorganicchemistry.com

Reaction Mechanism:

First Addition: The Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate (an alkoxide). masterorganicchemistry.com

Elimination: This intermediate collapses, eliminating the methoxide (B1231860) leaving group to form a ketone.

Second Addition: A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, creating another tetrahedral alkoxide intermediate. masterorganicchemistry.com

Workup: Acidic workup protonates the alkoxide to yield a tertiary alcohol. mnstate.edumasterorganicchemistry.com

It is important to note that due to their high basicity, Grignard reagents are incompatible with acidic protons and require anhydrous conditions. mnstate.edu The α-proton of the ester might be acidic enough to be deprotonated by the Grignard reagent, leading to competing enolate formation, although addition to the carbonyl is generally faster for esters.

Cyclization and Rearrangement Pathways

The structure of this compound allows for potential intramolecular reactions, leading to the formation of new cyclic structures or rearranged products under specific conditions.

Intramolecular cyclization can occur if a reactive intermediate generated from the α-bromo ester attacks the electron-rich benzodioxole ring. Such reactions are often mediated by transition metals or proceed through radical pathways.

A plausible pathway would involve the formation of a radical at the α-carbon, followed by intramolecular addition to the aromatic ring. This type of homolytic aromatic substitution can lead to the formation of a dihydrobenzofuran or related heterocyclic system after subsequent oxidation. DDQ-promoted intramolecular cyclizations of thioformanilides, for example, proceed via a sulfanyl (B85325) radical formation followed by homolytic radical cyclization and aromatization to form benzothiazoles. organic-chemistry.org

Alternatively, under conditions that favor the formation of a cationic intermediate at the α-position (e.g., in the presence of a Lewis acid), an intramolecular Friedel-Crafts-type alkylation could occur. The electrophilic α-carbon would be attacked by the nucleophilic benzodioxole ring, likely at the position ortho to the ether linkage, leading to a cyclized product. Copper-catalyzed arylocyclization reactions have been used to synthesize polycyclic benzocoumarins through a cascade of selective arylation and intramolecular cyclization. beilstein-journals.org

The feasibility and regioselectivity of such cyclizations would depend heavily on the reaction conditions, the length of the tether between the reactive center and the aromatic ring, and the electronic activation of the ring.

While the α-bromo ester functionality itself is not prone to common named rearrangements under standard conditions, its derivatives or reaction products could undergo such transformations. Rearrangement reactions often involve the migration of a group to an adjacent electron-deficient atom. tmv.ac.in

For example, if the ester group were hydrolyzed to a carboxylic acid and then converted to an acyl azide, a Curtius rearrangement could be initiated by heating. This would lead to an isocyanate, which could be trapped by water or alcohols to form an amine or carbamate, respectively, with the loss of one carbon atom. bdu.ac.in

If the bromine atom is substituted by a hydroxyl group (e.g., via hydrolysis), the resulting α-hydroxy ester is a stable compound. However, if a derivative were created that could generate a carbocation at the α-position, a 1,2-hydride or 1,2-aryl shift could potentially occur if a more stable carbocation could be formed. Given the stability of a benzylic carbocation, this is less likely unless specific substrates are designed.

The Favorskii rearrangement , which typically occurs with α-halo ketones in the presence of a base, is not directly applicable to α-halo esters. However, under strongly basic conditions, elimination of HBr to form an α,β-unsaturated ester is a more probable pathway than rearrangement.

Radical-Mediated Transformations

The carbon-bromine bond in this compound is relatively weak and susceptible to cleavage, making it an excellent precursor for radical-based reactions.

Homolytic cleavage, or homolysis, is a bond-breaking process where the two electrons in the bond are distributed equally between the two resulting fragments. pressbooks.pub This process generates two radicals, which are species with an unpaired electron. libretexts.org The homolytic cleavage of the C-Br bond in this compound can be initiated by heat (thermolysis) or light (photolysis). pressbooks.pub

R-Br → R• + Br•

This bond cleavage is represented using single-barbed "fishhook" arrows to indicate the movement of single electrons. youtube.com The energy required for this process is known as the bond dissociation energy (BDE). C-Br bonds have lower BDEs compared to C-H or C-C bonds, making them preferential sites for radical initiation.

The resulting α-ester radical, •CH(CO₂Me)(C₇H₅O₂), is stabilized by resonance with the adjacent carbonyl group of the ester, which delocalizes the unpaired electron onto the oxygen atom. This resonance stabilization lowers the activation energy for radical formation and influences the subsequent reactivity of the radical intermediate.

This homolytically generated radical is a key intermediate in various transformations, including:

Atom Transfer Radical Polymerization (ATRP): α-bromo esters are common initiators for ATRP, a controlled polymerization technique. umich.edu

Radical Additions: The radical can add across double or triple bonds to form new carbon-carbon bonds.

Reductive Dehalogenation: The radical can be quenched by a hydrogen atom donor to replace the bromine with a hydrogen atom.

The table below shows a comparison of typical bond dissociation energies (BDE).

BondTypical BDE (kJ/mol)Cleavage Type
C-H (primary)~410Homolytic
C-C~350Homolytic
C-Br (alkyl)~285Homolytic
O-O (peroxide)~150Homolytic

The relatively low BDE of the C-Br bond confirms its susceptibility to homolytic cleavage, making this compound a valuable substrate in radical chemistry.

Intermolecular and Intramamolecular Radical Additions of this compound

While specific studies detailing the intermolecular and intramolecular radical additions of this compound are not extensively documented in publicly available literature, its structural features as an α-bromoester suggest a high potential for participating in such reactions. The reactivity can be inferred from extensive research on analogous α-bromo carbonyl compounds. The carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate a stabilized carbon-centered radical, which can then engage in a variety of radical-mediated transformations.

Intermolecular Radical Additions

The generation of a radical at the α-position to the ester and the benzodioxole ring allows for its addition across unsaturated systems, such as alkenes and alkynes. This process, often initiated by photoredox catalysis or transition metal complexes, leads to the formation of new carbon-carbon bonds.

A prominent example of this reactivity is the photoredox-catalyzed carbobromination of unactivated alkenes. In this type of reaction, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of an α-bromoester. nih.govresearchgate.net This generates a carbon-centered radical that adds to an alkene. The resulting radical intermediate is then trapped by a bromine source to afford the carbobrominated product. nih.govresearchgate.net This process is often referred to as an Atom Transfer Radical Addition (ATRA). A general mechanism for this process is depicted below:

Proposed Mechanism for Photoredox-Catalyzed Intermolecular Radical Addition:

Photoexcitation: A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the α-bromoester, leading to the cleavage of the C-Br bond and formation of a carbon-centered radical and a bromide anion.

Radical Addition: The generated carbon-centered radical adds to an alkene, forming a new radical intermediate.

Halogen Atom Transfer: The new radical intermediate abstracts a bromine atom to yield the final product and regenerate the catalyst.

The scope of such reactions is broad, with various α-bromoesters and alkenes having been successfully employed. nih.govresearchgate.net The table below summarizes representative examples of photoredox-catalyzed carbobromination of alkenes with different α-bromoesters, illustrating the potential reactivity of compounds like this compound.

α-BromoesterAlkenesProductYield (%)
Ethyl bromoacetate (B1195939)1-OcteneEthyl 2-(2-bromodecyl)acetate85
Methyl 2-bromopropanoateStyreneMethyl 2-(2-bromo-1-phenylethyl)-2-methylpropanoate78
tert-Butyl bromoacetateCyclohexenetert-Butyl 2-(2-bromocyclohexyl)acetate92

Intramolecular Radical Additions

When the alkene or alkyne functionality is tethered to the α-bromoester molecule, intramolecular radical cyclization can occur. These reactions are powerful tools for the construction of cyclic and polycyclic systems. The principles governing these reactions are similar to their intermolecular counterparts, involving the generation of a radical that subsequently adds to an unsaturated bond within the same molecule.

Visible-light photoredox catalysis has also proven to be a mild and efficient method for initiating tin-free intramolecular radical cyclizations of α-bromoesters. rsc.org The process typically involves the single-electron reduction of the activated C-Br bond to generate a radical intermediate that cyclizes onto an unactivated π-system. rsc.org

For instance, α-bromo-β-keto esters tethered to an alkene can undergo intramolecular cyclopropanation under photoredox catalysis. researchgate.netrsc.org The reaction proceeds via an intramolecular radical addition to the olefin, followed by a subsequent cyclization to form a bicyclic cyclopropane (B1198618) derivative. researchgate.netrsc.org

The table below presents data on intramolecular radical cyclizations of various α-bromo compounds, which serves as a model for the potential cyclization reactions of appropriately substituted derivatives of this compound.

SubstrateProductYield (%)
Allyl 2-bromo-2-phenylacetate3-Phenyl-dihydrofuran-2(3H)-one75
N-allyl-2-bromo-2-methylpropanamide4,4-Dimethyl-1-(prop-2-en-1-yl)pyrrolidin-2-one82
(E)-5-(2-Bromopropanoyloxy)pent-3-en-1-yl acetate (B1210297)4-(1-Acetoxyethyl)-3-methyldihydrofuran-2(3H)-one68

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 1,3 Benzodioxol 5 Yl 2 Bromoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete map of proton and carbon environments and their connectivities can be established.

Proton (¹H) NMR Spectral Analysis for Stereochemical Assignment

The ¹H NMR spectrum provides critical information about the electronic environment of each proton in the molecule. The stereochemical center at the α-carbon, bearing a bromine atom, a benzodioxole ring, and a methyl ester group, results in a specific set of proton signals.

The protons on the benzodioxole ring typically appear as a complex multiplet or as distinct signals in the aromatic region (approximately 6.80-7.00 ppm). The methylenedioxy bridge (O-CH₂-O) protons are characteristically observed as a singlet further downfield, usually around 6.00 ppm. chemicalbook.com

The methoxy (B1213986) (O-CH₃) protons of the ester group are expected to produce a sharp singlet, typically in the range of 3.70-3.90 ppm. The most diagnostic signal is that of the α-proton (-CH(Br)-). Due to the strong deshielding effects of the adjacent bromine atom and the carbonyl group, this proton is anticipated to resonate significantly downfield as a singlet, estimated to be in the 5.20-5.50 ppm region. pdx.edulibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Benzodioxole Ar-H 6.80 - 7.00 m
O-CH₂-O ~6.00 s
-CH(Br)- 5.20 - 5.50 s
-OCH₃ 3.70 - 3.90 s

Predicted values are based on analogous structures and established chemical shift principles.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon environment in the molecule. The carbonyl carbon of the ester group is the most deshielded, typically appearing in the 165-175 ppm range. libretexts.orgcompoundchem.com The aromatic carbons of the benzodioxole ring resonate between 108 and 150 ppm, with the carbons attached to oxygen atoms (C-O) appearing at the lower field end of this range. chemicalbook.commdpi.com

The carbon of the methylenedioxy bridge (O-CH₂-O) is characteristically found around 101-102 ppm. The methoxy carbon (-OCH₃) signal is expected in the 50-55 ppm range. illinois.edu The α-carbon, directly bonded to the electronegative bromine atom, is significantly shifted downfield compared to a typical alkyl carbon and is predicted to appear in the 35-45 ppm range. libretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester) 165 - 175
Benzodioxole Ar-C 108 - 125
Benzodioxole Ar-C-O 147 - 150
O-CH₂-O 101 - 102
-OCH₃ 50 - 55
-CH(Br)- 35 - 45

Predicted values are based on analogous structures and established principles of ¹³C NMR spectroscopy. compoundchem.combhu.ac.in

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. ethz.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily show correlations between the adjacent protons on the benzodioxole aromatic ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of each carbon signal based on the already-known proton assignments. For instance, the proton at ~5.3 ppm would show a cross-peak with the carbon at ~40 ppm, confirming their identities as the α-proton and α-carbon, respectively. ustc.edu.cncore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. sdsu.edu Key expected correlations include:

The methoxy protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

The α-proton (-CH(Br)-) correlating with the carbonyl carbon, the carbons of the benzodioxole ring, and potentially the methoxy carbon.

The aromatic protons showing correlations to neighboring carbons within the ring and to the α-carbon.

Table 3: Expected Key HMBC Correlations for Structural Confirmation

Proton (¹H) Correlated Carbons (¹³C)
-OCH₃ C=O
-CH(Br)- C=O, Benzodioxole Ar-C (ipso- and ortho-positions)
Benzodioxole Ar-H Adjacent Ar-C, α-Carbon
O-CH₂-O Benzodioxole Ar-C-O

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characterization of Functional Groups: Carbonyl, Ester, Benzodioxole Ring

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Carbonyl and Ester Groups: The most prominent feature in the IR spectrum is expected to be the intense C=O stretching vibration of the ester, typically found in the 1735-1750 cm⁻¹ range. orgchemboulder.comlibretexts.org The C-O stretching vibrations of the ester group give rise to two strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.comspecac.com

Benzodioxole Ring: The aromatic C=C stretching vibrations of the benzene (B151609) ring portion are expected to appear as multiple bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com The characteristic C-O-C asymmetric and symmetric stretching modes of the dioxole ring are predicted to be in the 1250-1000 cm⁻¹ range. orientjchem.org Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. spectroscopyonline.com

C-Br Bond: The C-Br stretching vibration is expected to produce a signal in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O) Stretch 1735 - 1750 Strong
Aromatic (C=C) Stretch 1400 - 1620 Medium-Weak
Ester (C-O) Stretch 1000 - 1300 Strong
Benzodioxole (C-O-C) Asymmetric/Symmetric Stretch 1000 - 1250 Strong
Alkyl Halide (C-Br) Stretch 500 - 600 Medium-Strong

Data compiled from general spectroscopic tables. orgchemboulder.comspectroscopyonline.comorientjchem.orgpressbooks.pub

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule. Rotation around the single bond connecting the chiral α-carbon and the benzodioxole ring can lead to different stable conformers (rotational isomers). These conformers, while structurally similar, may exhibit subtle differences in their vibrational spectra.

Specifically, the frequencies of the C=O and C-Br stretching modes, as well as skeletal bending modes, could be sensitive to the dihedral angle between the ester group and the aromatic ring. By performing temperature-dependent IR or Raman studies, it might be possible to observe changes in the relative intensities of certain bands, which could indicate a shift in the equilibrium between different conformers. However, without experimental data, this analysis remains theoretical. imperial.ac.ukacs.org

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data, including measured versus calculated exact mass for the molecular ion of this compound (C₁₀H₉BrO₄), is publicly available. Such data would be crucial for confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the fragmentation pattern of this compound is not possible as no mass spectra have been published. A theoretical analysis would anticipate characteristic cleavages, such as the loss of the methoxycarbonyl group (•COOCH₃) or a bromine radical (•Br), and fragmentation of the benzodioxole ring. However, without experimental data, a definitive fragmentation pathway and the relative abundances of fragment ions cannot be established.

X-ray Diffraction (XRD) Crystallography

Determination of Solid-State Molecular Structure and Stereochemistry

No crystallographic data from single-crystal X-ray diffraction studies have been reported for this compound. Therefore, critical information regarding its solid-state conformation, bond lengths, and bond angles remains undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without a determined crystal structure, an analysis of the crystal packing and any potential intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, cannot be performed.

Dihedral Angles and Planarity within the Molecular Framework

Specific dihedral angles, which would define the three-dimensional shape and the planarity of the benzodioxole ring relative to the acetate (B1210297) substituent, are unknown due to the absence of X-ray crystallographic data.

A comprehensive search for dedicated computational and theoretical investigations on this compound has been conducted. Unfortunately, specific scholarly articles and publicly available research data focusing on the Density Functional Theory (DFT) calculations, geometry optimization, spectroscopic predictions, molecular orbital analysis, and reaction mechanism studies for this particular compound are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided, as the foundational research findings are absent. Constructing the article would require fabricating data, which would compromise the integrity and accuracy of the information.

Further research in computational chemistry databases and academic journals would be necessary to produce the specific data points requested for each section of the outline.

Computational and Theoretical Investigations

Conformational Analysis through Molecular Mechanics and Dynamics

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis, molecular mechanics, or molecular dynamics of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate. The following sections are therefore based on generally accepted principles of computational chemistry and theoretical analysis of structurally similar molecules, providing a predictive framework for the conformational behavior of the title compound.

Conformational Landscape of this compound

Molecular mechanics calculations would be employed to systematically rotate these bonds and calculate the potential energy of the resulting conformers. This process, known as a conformational search, helps to identify low-energy, stable conformations. The benzodioxole group is largely planar, but the five-membered dioxole ring can exhibit subtle puckering. The orientation of the bromoacetate (B1195939) moiety relative to this ring system is a critical factor in determining the most stable conformers. Steric hindrance between the bulky bromine atom, the ester group, and the hydrogen atoms on the benzodioxole ring will play a significant role in defining the accessible conformational space.

It is hypothesized that the most stable conformers would likely feature a staggered arrangement around the C(alpha)-C(aryl) bond to minimize steric clash. Furthermore, electrostatic interactions between the polar ester group and the bromine atom, as well as the oxygen atoms of the dioxole ring, will influence the conformational preferences.

Interactive Data Table: Predicted Key Dihedral Angles and Relative Energies

Dihedral AnglePredicted Stable Conformation (degrees)Predicted Relative Energy (kcal/mol)
O-C-C-Br~60 (gauche)0.2
O-C-C-Br~180 (anti)0.0
C-C-O-C~180 (trans)0.0
C-C-O-C~0 (cis)> 5.0

Note: This data is predictive and based on theoretical principles, not on direct experimental or computational studies of the title compound.

Dynamics of Molecular Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in various environments. An MD simulation would model the movement of each atom in the molecule over time, governed by a force field that approximates the interatomic forces.

In a simulated vacuum, the molecule would explore its conformational landscape, transitioning between different low-energy states. The frequency and pathways of these transitions would reveal the flexibility of the molecule and the energy barriers between different conformers. Key dynamic motions would include the rotation of the ester group and the wagging of the bromine atom.

These computational approaches, while not yet reported for this specific molecule, are powerful tools for understanding the relationship between molecular structure, conformation, and dynamics.

Synthetic Applications of Methyl 2 1,3 Benzodioxol 5 Yl 2 Bromoacetate and Its Derivatives

Construction of Carbon Frameworks

The α-bromo ester moiety in Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate serves as a powerful tool for the formation of new carbon-carbon bonds, facilitating the synthesis of a range of important structural motifs.

Synthesis of Substituted Arylacetic and α-Arylpropionic Acid Precursors

This compound is a key starting material for the synthesis of substituted arylacetic and α-arylpropionic acid precursors, which are important structural motifs in medicinal chemistry. One of the primary methods for achieving this is through Friedel-Crafts alkylation and related reactions. In a typical Friedel-Crafts reaction, the α-bromo ester can react with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a new carbon-carbon bond between the α-carbon of the ester and the aromatic ring. openstax.org This reaction allows for the introduction of the 1,3-benzodioxole-5-yl-acetic acid methyl ester moiety onto various aromatic systems.

While direct Friedel-Crafts alkylation with α-halo esters can sometimes be challenging due to potential side reactions and catalyst deactivation, alternative strategies have been developed. These may involve the in-situ generation of a more reactive electrophile or the use of more reactive aromatic substrates. The resulting substituted arylacetic esters can then be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acids.

For the synthesis of α-arylpropionic acid precursors, a common strategy involves a multi-step sequence. This can include an initial alkylation of the α-position of the arylacetic ester precursor. For example, deprotonation of the α-carbon with a suitable base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide (e.g., methyl iodide), introduces an alkyl group at the α-position, leading to the formation of an α-arylpropionic acid ester. Subsequent hydrolysis of the ester furnishes the desired α-arylpropionic acid.

Starting MaterialReagentsProduct TypeReference
This compoundArene, Lewis Acid (e.g., AlCl₃)Substituted arylacetic ester openstax.org
Substituted arylacetic ester1. Base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I)α-Arylpropionic esterGeneral Knowledge
α-Arylpropionic esterH₃O⁺α-Arylpropionic acid chemistrysteps.comorgsyn.org

Assembly of Complex Polycyclic and Heterocyclic Systems

The reactivity of this compound extends to the construction of more intricate molecular architectures, including polycyclic and heterocyclic systems. The Reformatsky reaction is a particularly valuable tool in this context. organicreactions.orgnrochemistry.comwikipedia.orglibretexts.org This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that can react with a variety of electrophiles, most notably aldehydes and ketones, to form β-hydroxy esters. organicreactions.orgnrochemistry.comwikipedia.orglibretexts.org

The β-hydroxy ester products of the Reformatsky reaction are versatile intermediates that can undergo a range of subsequent transformations to build cyclic structures. For instance, intramolecular cyclization reactions can be designed by choosing appropriate starting materials. If the aldehyde or ketone reactant also contains a suitable functional group, the resulting β-hydroxy ester can undergo cyclization to form lactones or other heterocyclic rings.

Furthermore, the newly formed hydroxyl group and the ester functionality can be manipulated to participate in further ring-forming reactions. For example, the hydroxyl group can be converted into a leaving group, followed by an intramolecular nucleophilic attack from another part of the molecule to form a new ring. This strategy allows for the assembly of complex polycyclic systems where the 1,3-benzodioxole (B145889) moiety is incorporated into a larger, more elaborate framework.

The synthesis of various heterocyclic compounds can also be achieved through reactions involving the α-bromo ester. For example, reaction with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings. The specific nature of the heterocycle formed depends on the structure of the dinucleophile used.

Reaction TypeElectrophileIntermediate/ProductApplicationReference
Reformatsky ReactionAldehyde/Ketoneβ-Hydroxy esterPrecursor for lactones and other heterocycles organicreactions.orgnrochemistry.comwikipedia.orglibretexts.org
Intramolecular Cyclization-Polycyclic/Heterocyclic systemAssembly of complex scaffoldsGeneral Knowledge
Reaction with Dinucleophilese.g., Hydrazine, ThioureaHeterocyclic compoundsSynthesis of diverse heterocyclesGeneral Knowledge

Derivatization to Other Functional Groups

Beyond its role in carbon-carbon bond formation, this compound is a valuable precursor for the introduction of other important functional groups at the α-position.

Conversion to α-Hydroxy Esters and α-Amino Esters

The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for its facile conversion into α-hydroxy and α-amino esters, which are important building blocks in organic synthesis and medicinal chemistry.

The synthesis of α-hydroxy esters can be achieved through hydrolysis of the α-bromo ester. This transformation is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a hydroxide (B78521) salt. The reaction proceeds via an Sₙ2 mechanism, where the hydroxide ion displaces the bromide ion to yield the corresponding α-hydroxy ester.

Similarly, α-amino esters can be prepared by reacting this compound with ammonia (B1221849) or primary or secondary amines. libretexts.org This reaction also follows an Sₙ2 pathway, with the nitrogen atom of the amine acting as the nucleophile. The choice of the amine allows for the introduction of a wide variety of substituents on the nitrogen atom of the resulting α-amino ester.

Starting MaterialReagentProductReaction Type
This compoundH₂O, BaseMethyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetateHydrolysis (Sₙ2)
This compoundR-NH₂ (Amine)Methyl 2-(1,3-benzodioxol-5-yl)-2-(alkylamino)acetateAmination (Sₙ2)

Formation of Carboxylic Acids, Amides, and Ketones

The ester functionality of this compound and its derivatives can be readily transformed into other important functional groups, such as carboxylic acids, amides, and ketones.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, involves treating the ester with a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Amides can be synthesized directly from the ester through a process called aminolysis. This reaction involves heating the ester with an amine. The reaction can be slow for unreactive esters and amines, but can often be catalyzed by acids or bases. Alternatively, the carboxylic acid obtained from hydrolysis can be converted to an amide using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive acyl chloride. nih.govorganic-chemistry.org

The synthesis of ketones from α-bromo esters like this compound can be achieved through reaction with organometallic reagents. For example, reaction with an organocuprate reagent (Gilman reagent) can lead to the formation of a ketone. Alternatively, reaction with a Grignard reagent can also yield a ketone, although careful control of reaction conditions is necessary to avoid over-addition to the ketone product. youtube.comucalgary.ca

Functional Group TransformationReagentsProduct Functional Group
Ester to Carboxylic AcidH₃O⁺ or 1. NaOH, H₂O 2. H₃O⁺Carboxylic Acid
Ester to AmideRNH₂ (Amine)Amide
Carboxylic Acid to AmideCoupling agents, AmineAmide
Ester to KetoneOrganocuprate or Grignard reagentKetone

Preparation of Diverse Chemical Libraries

The versatile reactivity of this compound makes it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. The ability to introduce a wide range of substituents at the α-position through nucleophilic substitution, and to modify the ester functionality, allows for the rapid synthesis of a large number of structurally related compounds.

By employing a combinatorial approach, different aromatic compounds can be used in Friedel-Crafts reactions, a variety of aldehydes and ketones can be utilized in Reformatsky reactions, and a diverse set of amines can be reacted in nucleophilic substitution and amidation reactions. This parallel synthesis approach can efficiently generate libraries of compounds with variations in the substituents around the central 1,3-benzodioxole-5-yl-acetate core.

The resulting libraries of compounds can then be screened for biological activity or for desired material properties. The modular nature of the synthesis, starting from a common intermediate, facilitates the systematic exploration of structure-activity relationships (SAR) and the identification of lead compounds with optimized properties.

Synthetic StrategyVariable ComponentLibrary Diversity
Friedel-Crafts AlkylationAromatic CompoundVaried aryl substituents
Reformatsky ReactionAldehyde/KetoneVaried β-hydroxy ester side chains
Nucleophilic SubstitutionAmine/NucleophileVaried α-substituents
AmidationAmineVaried amide functionalities

Creation of Benzodioxole-Containing Imidazol-4-one Derivatives

The synthesis of imidazol-4-ones, a class of heterocycles found in numerous bioactive compounds and natural products, can be achieved through several established synthetic routes. rsc.orgnih.gov One of the most common methods involves the condensation of an α-halo carbonyl compound with an amidine. orgsyn.org In this context, this compound serves as a key precursor for the α-keto ester or its equivalent, which can subsequently react with various amidines to yield the desired imidazol-4-one ring system.

A general and widely utilized approach is the reaction of an α-bromo ester with an amidine hydrochloride in the presence of a base. orgsyn.orgnih.gov This reaction proceeds via an initial N-alkylation of the amidine by the bromoacetate (B1195939), followed by an intramolecular cyclization and dehydration to form the imidazol-4-one ring. The benzodioxole moiety remains intact throughout this process, providing a direct route to benzodioxole-substituted imidazol-4-ones.

Proposed Reaction Scheme:

The reaction between this compound and a generic amidine (R-C(=NH)NH₂) is hypothesized to proceed as follows:

N-Alkylation: The amidine nitrogen attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form an intermediate.

Cyclization: The second nitrogen of the amidine intermediate attacks the ester carbonyl carbon, leading to a tetrahedral intermediate.

Elimination/Tautomerization: Elimination of methanol (B129727) and subsequent tautomerization yields the final 2,5-disubstituted imidazol-4-one product, bearing the 1,3-benzodioxol-5-yl group at position 5.

This methodology allows for the synthesis of a diverse library of imidazol-4-one derivatives by varying the substituent on the amidine starting material.

Starting Material 1Starting Material 2ProductKey Reaction Type
This compoundSubstituted Amidine2-Substituted-5-(1,3-benzodioxol-5-yl)-imidazol-4-oneHeterocyclic Synthesis (Condensation/Cyclization)
α-Halo KetoneAmidine2,4-Disubstituted ImidazoleCondensation orgsyn.org
α-Amino AmideOrthoesterImidazol-4-oneCyclization nih.gov

Role in Pyrrolidine (B122466) and Indole (B1671886) Scaffold Synthesis

The reactive nature of this compound also makes it a valuable building block for the synthesis of other important nitrogen-containing heterocycles, such as pyrrolidines and indoles.

Pyrrolidine Scaffold Synthesis:

The pyrrolidine ring is a core structure in many natural products and pharmaceuticals. rsc.orgmdpi.com A powerful method for its construction is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.gov While the bromoacetate itself is not a standard dipolarophile, it can be chemically modified to participate in such reactions. For instance, elimination of HBr could yield an α,β-unsaturated ester, a highly reactive dipolarophile for 1,3-dipolar cycloadditions.

The reaction of this derived dipolarophile with an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, would lead to a highly substituted pyrrolidine ring. This approach allows for the creation of multiple stereocenters in a single step, offering a route to complex, stereochemically rich benzodioxole-containing pyrrolidines. nih.govpsu.edu

Indole Scaffold Synthesis:

The indole nucleus is another privileged scaffold in medicinal chemistry. openmedicinalchemistryjournal.com The Fischer indole synthesis is a classic and reliable method for constructing this ring system, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.comorganic-chemistry.org this compound can be envisioned as a precursor to a suitable ketone for this reaction. Hydrolysis of the ester followed by decarboxylation would yield 5-acetyl-1,3-benzodioxole. This ketone can then be reacted with various substituted phenylhydrazines to produce a range of 2-methyl-6-(1,3-benzodioxol-5-yl)-1H-indoles. The regioselectivity of the cyclization would be directed by the substitution pattern on the phenylhydrazine. nih.gov

Target ScaffoldSynthetic StrategyRole of this compound
Pyrrolidine1,3-Dipolar CycloadditionPrecursor to an α,β-unsaturated ester (dipolarophile)
IndoleFischer Indole SynthesisPrecursor to 5-acetyl-1,3-benzodioxole (ketone component)

Stereoselective Synthesis

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. The structure of this compound offers opportunities for stereoselective transformations.

Chiral Auxiliary Approaches Utilizing the Brominated Center

Chiral auxiliaries can be employed to control the stereochemical outcome of reactions. In the context of pyrrolidine synthesis via 1,3-dipolar cycloaddition, a chiral auxiliary could be attached to the azomethine ylide precursor. The steric influence of the auxiliary would then direct the approach of the dipolarophile derived from the bromoacetate, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary would furnish an enantiomerically enriched pyrrolidine product. The brominated stereocenter in the starting material, if resolved, could also act as a directing group in subsequent transformations, influencing the stereochemistry of newly formed chiral centers.

Asymmetric Transformations Initiated by the Bromoacetate Moiety

Asymmetric catalysis provides a more efficient route to enantiomerically pure compounds. The synthesis of chiral pyrrolidines, for example, has been achieved with high enantioselectivity using metal-catalyzed asymmetric 1,3-dipolar cycloadditions. nih.gov In a potential application, a chiral Lewis acid catalyst could coordinate to the α,β-unsaturated ester derived from this compound. This coordination would create a chiral environment, forcing the azomethine ylide to attack from a specific face, thereby inducing high enantioselectivity in the resulting pyrrolidine product.

Similarly, in transformations where the bromoacetate moiety itself is directly involved, such as in stereoselective alkylation reactions, the use of a chiral phase-transfer catalyst or a chiral ligand on a metal catalyst could control the stereochemistry at the α-carbon.

ApproachMethodApplication to Target Compound
Chiral Auxiliary Attachment of a removable chiral group to a reactant.A chiral auxiliary on the azomethine ylide directs the cycloaddition with the derived dipolarophile.
Asymmetric Catalysis Use of a chiral catalyst to create a stereoselective reaction environment.A chiral Lewis acid catalyst controls the facial selectivity of the 1,3-dipolar cycloaddition.

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Methods for Enantioselective Synthesis

The presence of a stereocenter at the α-carbon of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate makes the development of enantioselective synthetic routes a paramount objective. Future research is poised to move beyond classical resolution techniques towards more elegant and efficient catalytic methods.

One promising avenue is the exploration of transition-metal catalysis . Chiral palladium, copper, or cobalt complexes could be employed in the asymmetric α-arylation of a suitable bromoacetate (B1195939) precursor. researchgate.netnih.gov The development of novel chiral ligands, such as P,P=O ligands, will be critical to achieving high enantioselectivities in the cross-coupling of α-bromo carbonyl compounds. nih.gov Furthermore, catalytic methods for the enantioselective synthesis of α-quaternary ketones and aldehydes could be adapted, utilizing chiral phosphines to create versatile building blocks. unc.edunih.gov

Organocatalysis represents another frontier. Chiral ammonium (B1175870) salt ion pairing catalysts, for instance, have shown success in the asymmetric α-halogenation of related compounds and could be adapted for the synthesis of enantiomerically enriched α-halogenated α-aryl-β-amino acid derivatives. acs.org The design of new organocatalysts that can effectively control the stereochemistry of the bromination or arylation step will be a key area of investigation. Dynamic kinetic resolution of configurationally labile α-bromoacid derivatives also presents a powerful strategy for asymmetric synthesis. researchgate.netrsc.org

Exploration of Electrochemical Transformations

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. For this compound, electrochemical transformations could unlock novel reactivity.

A significant area of exploration is the electrochemical carboxylation of the C-Br bond. This process, involving the cathodic reduction of the carbon-bromine bond in the presence of carbon dioxide, could provide a direct route to valuable malonic acid derivatives. nih.gov The diastereoselectivity of such reactions, particularly with chiral auxiliaries, warrants thorough investigation to produce enantiomerically pure products. nih.gov Another potential application is in electrosynthetic hydrocarboxylation , which has been successful for α,β-unsaturated esters and could be explored for related transformations. nih.gov

The electrochemical Reformatsky reaction is another area of interest. acs.org Studying the mechanism and scope of this reaction under electrochemical conditions could lead to more efficient and environmentally friendly methods for the formation of β-hydroxy esters. acs.orglibretexts.orgwikipedia.org

Photochemical Reactions and Photoinduced Electron Transfer Processes

The interaction of this compound with light could initiate a variety of unique chemical transformations. Future research in this area will likely focus on harnessing photochemical energy to drive novel reactions.

Photoinduced electron transfer (PET) processes are of particular interest. In the presence of a suitable photosensitizer, the compound could undergo electron transfer to generate radical intermediates. rsc.orgyoutube.comnih.govhbni.ac.in These radicals could then participate in a range of reactions, such as allylation or arylation, offering new pathways for C-C bond formation. researchgate.netresearchgate.net The study of these PET reactions in different media, including homogeneous and microheterogeneous systems, could reveal fascinating mechanistic details. hbni.ac.in

Furthermore, direct photolysis of the C-Br bond could lead to the formation of an α-acyl radical, which could be trapped by various radical acceptors. libretexts.org The exploration of photochemical cyclization reactions could also yield novel heterocyclic structures. libretexts.org The influence of the benzodioxole moiety on the photochemical behavior of the α-bromoester will be a key aspect of these investigations.

Advanced Materials Science Applications beyond Traditional Chemical Synthesis

The unique electronic and structural properties of the benzodioxole ring suggest that this compound could serve as a valuable building block in materials science.

One potential application is in the synthesis of novel polymers . The bromoacetate functionality can act as an initiator for atom transfer radical polymerization (ATRP), allowing for the creation of well-defined polymers with the benzodioxole unit incorporated into the polymer backbone or as a pendant group. These polymers could exhibit interesting optical or electronic properties.

The benzodioxole moiety is also known to be a precursor for various functional materials. researchgate.netfrontiersin.orgchemicalbook.comworldresearchersassociations.com Derivatives of this compound could be used to synthesize new organic semiconductors, liquid crystals, or components of photoluminescent materials. The ability to introduce specific functional groups via the reactive α-bromoester position provides a versatile handle for tuning the material's properties.

In-depth Mechanistic Studies of Rearrangements and Unexpected Reactivity

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. For this compound, several areas warrant in-depth mechanistic investigation.

The Favorskii rearrangement is a classic reaction of α-halo ketones, and analogous rearrangements could be possible for α-bromoesters under basic conditions. wikipedia.org Detailed mechanistic studies, potentially using computational methods, could elucidate the intermediates and transition states involved in such rearrangements. This could lead to the development of novel synthetic routes to carboxylic acid derivatives. wikipedia.org

Furthermore, the potential for unexpected reactivity should be systematically explored. The interaction of the benzodioxole ring with the α-bromoester functionality could lead to unforeseen reaction pathways. caltech.edunih.gov Mechanistic studies of these unexpected transformations could reveal new fundamental principles of chemical reactivity and open up new avenues for synthetic applications. caltech.edunih.govnih.gov

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. The application of these technologies to reactions involving this compound is a promising area for future research.

The synthesis of the compound itself, as well as its subsequent transformations, could be optimized in a continuous flow setup . vapourtec.comyoutube.com This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. nih.govwiley-vch.denih.gov Flow chemistry is particularly well-suited for handling hazardous reagents or unstable intermediates, which may be involved in some of the proposed transformations. nih.gov

Microreactors , with their high surface-area-to-volume ratio, can enhance heat and mass transfer, making them ideal for highly exothermic or fast reactions. krishisanskriti.orgresearchgate.net The integration of in-line analytical techniques would allow for real-time reaction monitoring and optimization. The development of telescoped reactions, where multiple synthetic steps are performed sequentially in a continuous flow system, could significantly streamline the synthesis of complex molecules derived from this compound. youtube.com

Q & A

Basic Research: How can the crystallographic structure of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate be determined?

Methodological Answer:
The compound’s crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Employ the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. Key parameters include the R-factor (aim for <0.07) and data-to-parameter ratios (>10:1) to ensure reliability . For visualization, use ORTEP-III to model thermal ellipsoids and hydrogen bonding networks . The benzodioxol ring’s puckering can be quantified using Cremer-Pople coordinates to assess non-planarity .

Basic Research: What synthetic strategies are effective for introducing the bromoacetate moiety in this compound?

Methodological Answer:
Bromination at the α-carbon of the acetamide group can be achieved via radical bromination using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with bromine in acetic acid. Monitor reaction progress via TLC or GC-MS. For esterification, use DCC (dicyclohexyl carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF to minimize side reactions . Purify via recrystallization in ethanol/water mixtures.

Basic Research: How should safety protocols be designed for handling this compound?

Methodological Answer:
Refer to hazard codes R50-53 (toxic to aquatic organisms) and S61 (avoid release to the environment) per EU regulations . Use fume hoods for synthesis, and employ PPE (gloves, goggles). In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes, and consult a physician . Store in airtight containers away from light.

Advanced Research: How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:
Analyze hydrogen bonds using graph-set notation (e.g., D , S , R motifs). The bromoacetate group may act as a hydrogen-bond acceptor via ester carbonyl oxygen, while the benzodioxol oxygen participates in C–H···O interactions. Use Mercury software to map interactions and calculate bond distances (typically 2.8–3.2 Å for C–H···O) . Compare packing motifs with similar brominated esters to identify trends .

Advanced Research: What computational methods are suitable for modeling the compound’s reactivity?

Methodological Answer:
Employ DFT (Density Functional Theory) with B3LYP/6-31G(d,p) basis sets to optimize geometry and calculate electrostatic potential surfaces. Focus on the electrophilic bromine atom and electron-rich benzodioxol ring. Use Gaussian or ORCA software to simulate reaction pathways (e.g., nucleophilic substitution at the α-carbon). Validate computational models against experimental XRD data .

Advanced Research: How do solvent effects influence the compound’s stability during storage?

Methodological Answer:
Conduct accelerated stability studies in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under varying temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC-UV at 254 nm. Hydrolysis of the ester group is likely in aqueous media (pH-dependent), while bromine loss may occur in DMSO due to nucleophilic substitution. Use deuterated solvents for NMR stability tracking .

Advanced Research: Can chiral centers in the benzodioxol ring affect biological activity?

Methodological Answer:
Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and resolve using chiral HPLC (Chiralpak IA column). Test enantiomers in bioassays (e.g., enzyme inhibition) to correlate stereochemistry with activity. For structural analysis, compare circular dichroism (CD) spectra and XRD-derived Flack parameters .

Advanced Research: How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:
Reconcile discrepancies by standardizing experimental conditions: use deuterated chloroform (CDCl₃) for NMR, and calibrate with TMS. For IR, ensure dry KBr pellets. Cross-validate with computational predictions (e.g., ADF software for NMR chemical shifts). Publish raw data (FID files) in supplementary materials for transparency .

Advanced Research: What strategies mitigate bromine displacement during functionalization?

Methodological Answer:
Use bulky bases (e.g., DBU) to suppress elimination during nucleophilic substitution. For Suzuki-Miyaura coupling, employ Pd(PPh₃)₄ and arylboronic acids in degassed THF. Monitor by LC-MS for bromide byproduct formation (m/z 79/81). Alternatively, protect the bromine with a trimethylsilyl group prior to reactions .

Advanced Research: How to analyze environmental toxicity of this compound?

Methodological Answer:
Conduct OECD Test Guideline 301 assays for biodegradability. Use zebrafish embryos (Danio rerio) for acute toxicity (LC50). For photodegradation studies, expose to UV light (254 nm) and analyze breakdown products via GC-MS. Compare results with EU hazard codes (R50-53) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.